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Compound of Interest

Compound Name: Tesirine intermediate-1

Cat. No.: B8262525

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a critical
intermediate in the production of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as
a payload in antibody-drug conjugates (ADCSs). The information presented is collated from
peer-reviewed scientific literature on the scale-up synthesis of Tesirine.

Introduction

Tesirine (SG3249) is a key component of several clinical-stage ADCs, valued for its potent anti-
tumor activity.[1][2][3][4][5][6][7][8] Its complex molecular structure necessitates a multi-step,
convergent synthetic route.[2][4] This document focuses on the preparation of a pivotal
monomeric intermediate, referred to herein as Intermediate A, which forms a core building
block of the Tesirine molecule. Understanding the reaction conditions for producing this and
other intermediates is crucial for the efficient and scalable manufacturing of this important ADC
payload.

Reaction: Formation of Intermediate A (A C-ring
fragment)

The synthesis of Tesirine involves the parallel preparation of different fragments of the
molecule, which are later combined.[4] The protocol detailed below describes the synthesis of a
key C-ring fragment, which is an early-stage intermediate in the overall synthetic pathway.
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Reaction Scheme:

A simplified representation of the reaction to form a protected C-ring intermediate is described
in the literature. The synthesis starts from commercially available L-hydroxyproline.[2]

Data Presentation: Reaction Conditions for
Intermediate A Synthesis

The following table summarizes the quantitative data and key parameters for the synthesis of a
representative Tesirine intermediate.
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Parameter

Condition

Notes

Starting Material

L-hydroxyproline

A readily available amino acid.

Key Reagents

- Di-tert-butyl dicarbonate
(Boc20)

For the protection of the amine

group.

- Benzyl bromide (BnBr)

For the protection of the

carboxylic acid.

- Dess-Martin periodinane
(DMP)

For the oxidation of the

secondary alcohol to a ketone.

(Methoxymethyl)triphenylphos

phonium chloride

For the Wittig olefination to
introduce an exocyclic

methylene group.

Solvents

- Dichloromethane (DCM)

A common solvent for many of

the reaction steps.

- Tetrahydrofuran (THF)

Used in the Wittig reaction.

Temperature

- Room Temperature (RT) to O
°C

Varies depending on the
specific step. For example, the
Boc protection is typically
carried out at RT, while the
oxidation with DMP is often
performed at 0°C to RT.

Reaction Time

2 - 12 hours

Dependent on the specific
transformation. Reaction
progress is monitored by Thin
Layer Chromatography (TLC)
or Liquid Chromatography-
Mass Spectrometry (LC-MS).

Work-up & Purification

- Agueous work-up

To remove inorganic
byproducts and water-soluble

impurities.

- Column Chromatography

On silica gel to isolate the pure

product.
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Not explicitly stated for a single

"Intermediate-1" but the multi-

step synthesis of a key ) ]

) ) ] The overall yield for the entire

) intermediate (compound 19 in ] o

Overall Yield o o 34-step synthesis of Tesirine

one publication) from vanillin is

was 2.2%.[9]
8.2% over 10 steps, and from
trans-4-hydroxy-L-proline is

25% over 5 steps.[9]

Experimental Protocol: Synthesis of a C-Ring
Intermediate

The following is a representative, multi-step protocol for the synthesis of a key C-ring
intermediate based on methodologies described in the scientific literature.[2]

Step 1: Protection of L-hydroxyproline
e To a solution of L-hydroxyproline in a mixture of dioxane and water, add sodium carbonate.

e Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc20) in dioxane
dropwise.

 Allow the reaction to warm to room temperature and stir for 12 hours.
 Acidify the mixture with a cold agueous solution of potassium bisulfate.
» Extract the product with ethyl acetate.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the Boc-protected intermediate.

Step 2: Benzyl Ester Formation
» Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF).

e Add potassium carbonate and benzyl bromide (BnBr).
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 Stir the mixture at room temperature for 12 hours.
e Pour the reaction mixture into water and extract with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.
Step 3: Oxidation to Ketone

e Dissolve the benzyl ester intermediate in anhydrous dichloromethane (DCM).

e Add Dess-Martin periodinane (DMP) portion-wise at 0 °C.

 Allow the reaction to warm to room temperature and stir for 2 hours.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a
saturated aqueous solution of sodium thiosulfate.

o Separate the layers and extract the aqueous layer with DCM.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the residue by column chromatography to yield the ketone.
Step 4: Wittig Olefination

e Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran
(THF) at 0 °C.

e Add a strong base such as potassium tert-butoxide and stir for 30 minutes.
e Add a solution of the ketone intermediate in THF dropwise.
 Stir the reaction at room temperature for 4 hours.

e Quench the reaction with a saturated aqueous solution of ammonium chloride.
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» Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

o Purify the crude product by column chromatography to afford the desired C-ring intermediate
with an exocyclic methylene group.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the C-ring intermediate.
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Workflow for the Synthesis of a Tesirine C-Ring Intermediate
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Caption: A flowchart illustrating the key synthetic transformations from L-hydroxyproline to a
protected C-ring intermediate of Tesirine.

Disclaimer: This protocol is intended for informational purposes for qualified professionals and
should be adapted and optimized based on laboratory conditions and safety protocols. The
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synthesis of potent cytotoxic compounds like Tesirine and its intermediates should only be
performed in appropriate facilities with all necessary safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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